![molecular formula C9H12O3S B13165464 (1S)-1-[4-(methylsulfonyl)phenyl]ethanol](/img/structure/B13165464.png)
(1S)-1-[4-(methylsulfonyl)phenyl]ethanol
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Overview
Description
(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methanesulfonylbenzaldehyde and a suitable chiral catalyst.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a reduction step using reagents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an alcohol group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenyl ring provides a stable framework, while the ethan-1-ol moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol: Similar structure with a bromine atom instead of a hydroxyl group.
(1S)-2-{[(1S)-1-cyclopropylethyl]amino}-1-(4-methanesulfonylphenyl)ethan-1-ol: Contains an amino group and a cyclopropyl moiety.
Uniqueness
(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methanesulfonyl group enhances its electrophilic properties, making it a valuable intermediate in various synthetic processes.
Biological Activity
(1S)-1-[4-(methylsulfonyl)phenyl]ethanol is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with enzymes and receptors, anti-inflammatory properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂O₃S, with a molecular weight of 200.25 g/mol. The compound features a phenyl group substituted with a methylsulfonyl moiety, which contributes significantly to its biological interactions.
Research indicates that this compound can bind to specific enzymes and receptors within biological systems. Its ability to form hydrogen bonds due to the hydroxyl and sulfonyl groups enhances its binding affinity, particularly with cyclooxygenase (COX) enzymes, which are crucial in modulating inflammatory responses .
Table 1: Binding Affinity of this compound with COX Enzymes
Enzyme | Binding Affinity (IC50) |
---|---|
COX-1 | Not specified |
COX-2 | 0.62 μM |
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. Studies show that it exhibits significant inhibition of inflammatory markers and cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
- Inhibition Studies : The compound demonstrated an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, one study reported an edema inhibition percentage of 93.80% at a concentration of 1 mM .
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Study on Analgesic Effects : In vivo studies indicated that the compound produced potent analgesic effects, significantly reducing pain associated with inflammation. The analgesic evaluation revealed that it inhibited the inflammatory cytokine TNF-α levels more effectively than standard treatments .
- Comparison with Other Compounds : In comparative studies, this compound showed superior anti-inflammatory activity compared to several synthesized derivatives, reinforcing its potential as a lead compound for drug development .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, including base-catalyzed reactions involving chalcones and phenolic compounds. The methylsulfonyl group plays a crucial role in enhancing the compound's pharmacological properties.
Table 2: Related Compounds and Their Similarity Index
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone | C₉H₉BrO₃S | 0.98 |
2-Bromo-1-(4-(ethylsulfonyl)phenyl)ethanone | C₉H₉BrO₃S | 0.89 |
4'-(Methylsulfonyl)acetophenone | C₈H₉O₃S | 0.86 |
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(1S)-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H12O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m0/s1 |
InChI Key |
NYXCSMWVRWOPJP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
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